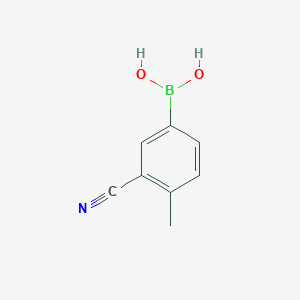

3-Cyano-4-methylphenylboronic acid

Description

Structure

2D Structure

Properties

IUPAC Name |

(3-cyano-4-methylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BNO2/c1-6-2-3-8(9(11)12)4-7(6)5-10/h2-4,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFFJLRZTXUFIRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C)C#N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40681872 | |

| Record name | (3-Cyano-4-methylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

911210-49-6 | |

| Record name | (3-Cyano-4-methylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Cyano-4-methylphenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Cyano-4-methylphenylboronic acid synthesis protocol

An In-Depth Technical Guide to the Synthesis of 3-Cyano-4-methylphenylboronic Acid

Strategic Importance and Applications

This compound is a highly valuable bifunctional reagent in modern organic synthesis. Its structure, incorporating a boronic acid moiety and a cyano-functionalized aromatic ring, makes it a prime building block for complex molecular architectures. Primarily, it serves as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] The boronic acid group is a cornerstone of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful and widely used method for forming carbon-carbon bonds.[2][3] The cyano and methyl groups on the phenyl ring provide specific electronic and steric properties, and the cyano group itself offers a handle for further chemical transformations. This versatility has led to its use in the development of novel therapeutics, including kinase inhibitors, anti-cancer agents, and ligands for various biological receptors.[4][5][6]

Core Synthetic Strategies: A Comparative Overview

The synthesis of this compound hinges on the formation of a carbon-boron bond on the aromatic ring. Two principal and robust strategies dominate this field:

-

Palladium-Catalyzed Miyaura Borylation: This is a transition-metal-catalyzed cross-coupling reaction between an aryl halide (in this case, 5-bromo-2-methylbenzonitrile) and a diboron reagent.[7][8] It is renowned for its exceptional functional group tolerance, mild reaction conditions, and high yields, making it a preferred method in many industrial and academic settings.[9][10]

-

Lithiation-Borylation via Halogen-Metal Exchange: This classic organometallic approach involves the reaction of an aryl halide with an organolithium reagent (typically n-butyllithium) at low temperatures to form an aryllithium intermediate.[11] This highly nucleophilic species is then "trapped" with an electrophilic boron source, such as a trialkyl borate.[12] While powerful, this method requires strict anhydrous conditions and the careful handling of pyrophoric reagents.[13][14]

This guide provides detailed protocols for both methods, allowing researchers to select the most appropriate route based on available equipment, scale, and safety considerations.

Protocol I: Palladium-Catalyzed Miyaura Borylation

This method is often the first choice due to its operational simplicity and compatibility with the cyano functional group. The reaction couples 5-bromo-2-methylbenzonitrile with bis(pinacolato)diboron (B₂pin₂) to form the corresponding boronate ester, which is subsequently hydrolyzed to the desired boronic acid.

Mechanistic Rationale

The reaction proceeds via a well-established catalytic cycle involving a palladium(0) species.[12] The key steps are:

-

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of the aryl halide, forming a Pd(II) complex.

-

Transmetalation: A boronate species, activated by a base (e.g., potassium acetate), transfers the boryl group to the palladium center, displacing the halide. The base is crucial for facilitating this step.[8][15]

-

Reductive Elimination: The desired aryl boronate ester is expelled from the palladium complex, regenerating the active Pd(0) catalyst to continue the cycle.[12]

Caption: Catalytic cycle for the Miyaura Borylation reaction.

Experimental Workflow

Caption: General workflow for Miyaura Borylation synthesis.

Detailed Synthesis Protocol

Table 1: Reagents and Materials

| Reagent/Material | Formula | MW ( g/mol ) | Moles (mmol) | Amount | Role |

| 5-Bromo-2-methylbenzonitrile | C₈H₆BrN | 196.04 | 10.0 | 1.96 g | Starting Material |

| Bis(pinacolato)diboron (B₂pin₂) | C₁₂H₂₄B₂O₄ | 253.94 | 12.0 | 3.05 g | Boron Source |

| PdCl₂(dppf)-CH₂Cl₂ adduct | C₃₄H₂₈Cl₂FeP₂Pd·CH₂Cl₂ | 816.64 | 0.3 (3 mol%) | 245 mg | Catalyst Precursor |

| Potassium Acetate (KOAc) | CH₃COOK | 98.14 | 30.0 | 2.94 g | Base |

| 1,4-Dioxane (anhydrous) | C₄H₈O₂ | 88.11 | - | 50 mL | Solvent |

Step-by-Step Procedure:

-

Reaction Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-2-methylbenzonitrile (1.96 g), bis(pinacolato)diboron (3.05 g), potassium acetate (2.94 g), and the PdCl₂(dppf)-CH₂Cl₂ adduct (245 mg).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Solvent Addition: Add anhydrous 1,4-dioxane (50 mL) via syringe.

-

Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously. The reaction progress can be monitored by TLC or GC-MS by taking small aliquots. The reaction is typically complete within 8-16 hours.

-

Cooling and Filtration: Once the starting material is consumed, cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate (2x 20 mL).

-

Workup: Combine the organic filtrates and wash with water (2x 50 mL) and then with brine (1x 50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude pinacol boronate ester.

-

Hydrolysis: Dissolve the crude ester in a 10:1 mixture of acetone and water (55 mL). Add ammonium chloride (2.14 g, 40 mmol) and stir vigorously at room temperature for 12-24 hours.

-

Isolation: Remove the acetone under reduced pressure. The aqueous slurry will contain the precipitated boronic acid. Extract the product with ethyl acetate (3x 50 mL).

-

Final Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude this compound. Further purification can be achieved as described in Section 5.0.

Protocol II: Lithiation-Borylation via Halogen-Metal Exchange

This protocol is a powerful alternative, particularly when palladium catalysts are to be avoided. It relies on the generation of a highly reactive aryllithium species, which necessitates stringent safety protocols and reaction conditions.

Mechanistic Rationale

The reaction is a two-step process:

-

Halogen-Metal Exchange: At cryogenic temperatures (-78 °C), n-butyllithium (n-BuLi) rapidly exchanges with the bromine atom of 5-bromo-2-methylbenzonitrile. This forms the desired 3-cyano-4-methylphenyllithium and n-butyl bromide as a byproduct. The low temperature is critical to prevent side reactions, such as the attack of the organolithium on the cyano group.

-

Borylation (Electrophilic Quench): The aryllithium intermediate is a potent nucleophile that attacks the electrophilic boron atom of a trialkyl borate (e.g., triisopropyl borate). This forms a tetracoordinate boronate complex.[12] Subsequent acidic workup hydrolyzes the borate ester to afford the final boronic acid.[16][17]

Caption: Reaction pathway for Lithiation-Borylation synthesis.

Safety Imperatives for Organolithium Reagents

Working with n-butyllithium requires specialized training and precautions. It is a pyrophoric liquid that can ignite spontaneously on contact with air or moisture.[13]

-

Work Environment: All operations must be conducted in a certified fume hood, free of clutter.[18]

-

Inert Atmosphere: The entire apparatus must be rigorously dried and maintained under a positive pressure of an inert gas (Argon is preferred).

-

Personal Protective Equipment (PPE): A flame-resistant lab coat, chemical splash goggles, a face shield, and appropriate gloves (nitrile gloves are acceptable for short contact, but neoprene or Viton are recommended) are mandatory.[14][19]

-

Syringe/Cannula Techniques: Use well-dried syringes or a double-tipped needle (cannula) for all transfers. Never draw air into a syringe containing n-BuLi.

-

Emergency Preparedness: A Class D fire extinguisher (for combustible metals) or a dry powder (ABC) extinguisher should be immediately accessible. NEVER use a water or CO₂ extinguisher on an organolithium fire.[13][20]

Detailed Synthesis Protocol

Table 2: Reagents and Materials

| Reagent/Material | Formula | MW ( g/mol ) | Moles (mmol) | Amount | Role |

| 5-Bromo-2-methylbenzonitrile | C₈H₆BrN | 196.04 | 10.0 | 1.96 g | Starting Material |

| n-Butyllithium (n-BuLi) | C₄H₉Li | 64.06 | 11.0 (1.1 eq) | 4.4 mL (2.5 M in hexanes) | Lithiating Agent |

| Triisopropyl Borate | C₉H₂₁BO₃ | 188.07 | 12.0 (1.2 eq) | 2.26 g (2.76 mL) | Boron Source |

| Tetrahydrofuran (THF), Anhydrous | C₄H₈O | 72.11 | - | 50 mL | Solvent |

| Hydrochloric Acid (1 M) | HCl | 36.46 | - | ~20 mL | Quench/Acidification |

Step-by-Step Procedure:

-

Reaction Setup: Assemble a three-neck round-bottom flask, oven-dried and cooled under a stream of Argon. Equip it with a magnetic stir bar, a low-temperature thermometer, a rubber septum, and an Argon inlet.

-

Initial Cooling: Add 5-bromo-2-methylbenzonitrile (1.96 g) and anhydrous THF (50 mL) to the flask. Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (4.4 mL of a 2.5 M solution in hexanes) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C. Stir the resulting solution at -78 °C for 1 hour.

-

Borylation: After 1 hour, add triisopropyl borate (2.76 mL) dropwise, again maintaining the temperature below -70 °C.

-

Warming: After the addition is complete, stir the reaction at -78 °C for another hour, then remove the cooling bath and allow the mixture to warm slowly to room temperature overnight.

-

Quenching and Acidification: Cool the flask in an ice bath and slowly quench the reaction by adding 1 M HCl (20 mL). Stir vigorously for 30 minutes. Check the pH of the aqueous layer to ensure it is acidic (pH ~2-3).

-

Extraction and Isolation: Transfer the mixture to a separatory funnel. Extract the product with ethyl acetate (3x 50 mL). Combine the organic layers, wash with brine (1x 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Purification and Characterization

Crude arylboronic acids often contain impurities like the corresponding boroxine (a cyclic trimer anhydride) or unreacted starting materials.[21]

Purification Strategies

-

Acid-Base Extraction: This is a highly effective method for purifying boronic acids.[22] Dissolve the crude product in an organic solvent like diethyl ether or ethyl acetate. Extract with a mild aqueous base (e.g., 1 M NaOH). The boronic acid will deprotonate and move into the aqueous layer as the boronate salt, leaving non-acidic organic impurities behind. The aqueous layer is then re-acidified with HCl, causing the pure boronic acid to precipitate or allowing it to be re-extracted into an organic solvent.[22]

-

Recrystallization: this compound can often be purified by recrystallization from a suitable solvent system, such as a mixture of water and an organic solvent like ethanol or acetone.[23][24]

-

Chromatography: Column chromatography on silica gel can be challenging for boronic acids due to their polarity and propensity to streak or decompose on the acidic silica surface.[25] If chromatography is necessary, using silica gel that has been pre-treated with boric acid or employing neutral alumina can sometimes yield better results.[23][26]

Analytical Validation

-

NMR Spectroscopy:

-

¹H NMR: Will show characteristic aromatic proton signals, a singlet for the methyl group (~2.4-2.6 ppm), and a broad singlet for the B(OH)₂ protons which may be exchangeable with D₂O.

-

¹³C NMR: Will show distinct signals for the aromatic carbons, the methyl carbon, and the cyano carbon (~118-120 ppm). The carbon attached to the boron atom will appear at a characteristic downfield shift.

-

¹¹B NMR: A powerful tool for confirming the presence of the boronic acid, typically showing a broad signal around 28-30 ppm relative to BF₃·OEt₂.[27]

-

-

Mass Spectrometry (MS): ESI-MS (in negative mode) should show the [M-H]⁻ ion, confirming the molecular weight of the product.

Conclusion

The synthesis of this compound can be reliably achieved through either palladium-catalyzed Miyaura borylation or a classic lithiation-borylation protocol. The Miyaura borylation offers superior functional group tolerance and operational safety, making it ideal for general laboratory and scale-up applications. The lithiation route, while requiring more stringent safety measures and specialized equipment, provides a valuable metal-free alternative. Proper purification and rigorous analytical characterization are essential to ensure the high quality required for subsequent applications in drug discovery and materials science, where this compound continues to be an indispensable synthetic tool.

References

- 1. nbinno.com [nbinno.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 4. nbinno.com [nbinno.com]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. BJOC - Palladium-catalyzed solid-state borylation of aryl halides using mechanochemistry [beilstein-journals.org]

- 8. Miyaura Borylation Reaction [organic-chemistry.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Palladium-catalyzed borylation of aryl (pseudo)halides and its applications in biaryl synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents [patents.google.com]

- 12. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 13. jk-sci.com [jk-sci.com]

- 14. ehs.ucr.edu [ehs.ucr.edu]

- 15. researchgate.net [researchgate.net]

- 16. scispace.com [scispace.com]

- 17. research.manchester.ac.uk [research.manchester.ac.uk]

- 18. jk-sci.com [jk-sci.com]

- 19. ehs.princeton.edu [ehs.princeton.edu]

- 20. ehs.uci.edu [ehs.uci.edu]

- 21. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]

- 22. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]

- 23. researchgate.net [researchgate.net]

- 24. reddit.com [reddit.com]

- 25. pubs.acs.org [pubs.acs.org]

- 26. researchgate.net [researchgate.net]

- 27. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]

physicochemical properties of 3-Cyano-4-methylphenylboronic acid

An In-depth Technical Guide to the Physicochemical Properties and Applications of 3-Cyano-4-methylphenylboronic Acid

Abstract

This compound (CAS No. 911210-49-6) is a highly functionalized aromatic boronic acid that has emerged as a strategic building block in modern medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring a boronic acid for cross-coupling, a cyano group as a versatile synthetic handle and polar moiety, and a methyl group for steric and electronic modulation, makes it an invaluable tool for researchers. This guide provides a comprehensive overview of its core physicochemical properties, spectroscopic signature, and stability profile from the perspective of a Senior Application Scientist. We will delve into validated experimental protocols for its characterization and explore its primary application in Suzuki-Miyaura cross-coupling reactions, with a focus on its role in the development of novel therapeutics, including protein degraders.

Introduction: The Strategic Value of Bifunctional Boronic Acids

In the landscape of drug discovery and materials science, boronic acids are foundational pillars of molecular construction. Their stability, ease of handling, and exceptional utility in palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic frameworks.[1][2] Among these, substituted phenylboronic acids are particularly prized, as the substituents on the aromatic ring serve two primary functions: they modulate the electronic properties and reactivity of the boronic acid, and they provide crucial points for molecular recognition or further chemical elaboration.

This compound is a quintessential example of such a strategic building block. The electron-withdrawing nature of the cyano group and the electron-donating character of the methyl group create a unique electronic environment that influences its reactivity. This compound is not merely an inert scaffold; it is an active participant in directing synthetic outcomes and is increasingly utilized in the synthesis of complex, biologically active molecules.[3][4] This guide aims to provide drug development professionals and research scientists with the in-depth technical knowledge required to effectively utilize this versatile reagent.

Core Physicochemical Properties

A thorough understanding of a reagent's fundamental properties is critical for its effective application in synthesis and formulation. The key physicochemical data for this compound are summarized below.

Identification and Structural Attributes

| Property | Value | Reference |

| Chemical Name | This compound | N/A |

| CAS Number | 911210-49-6 | [4] |

| Molecular Formula | C₈H₈BNO₂ | [4][5] |

| Molecular Weight | 160.97 g/mol | [6] |

| Appearance | White to off-white solid/powder | General observation for arylboronic acids |

| Purity | Typically ≥96-97% | [4][5][6] |

Physical and Chemical Characteristics

| Property | Value/Description | Rationale/Comparative Data |

| Melting Point | Data not available. Expected to be high (>250 °C), likely with decomposition. | Related compounds like 4-methylphenylboronic acid (256-263 °C)[7] and 3-cyanophenylboronic acid (298 °C, dec.) exhibit high melting points. |

| Solubility | Expected to be soluble in polar organic solvents (e.g., DMSO, Methanol, THF) and sparingly soluble in water and non-polar solvents. | 4-methylphenylboronic acid is noted as soluble in most organic solvents but not water.[8] The polar cyano group may slightly increase aqueous solubility compared to its non-cyanated analog. |

| pKa | Data not available. Predicted to be in the range of 7-9. | The pKa of a related isomer, (4-Cyano-2-methylphenyl)boronic acid, is predicted to be 7.46.[9] The boronic acid moiety acts as a Lewis acid, and its acidity is influenced by the electronic effects of the ring substituents. |

| Stability | Stable under recommended storage conditions. Prone to dehydration to form the corresponding boroxine anhydride, especially upon heating or prolonged exposure to non-anhydrous conditions. | This is a characteristic feature of many boronic acids.[8] |

| Storage | Store under an inert atmosphere (Argon or Nitrogen) at 2-8°C in a dry, tightly sealed container. | [8][9] |

Spectroscopic and Analytical Profile

Structural verification is paramount for ensuring the fidelity of synthetic outcomes. The following spectroscopic techniques are essential for the characterization of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The spectrum is expected to show distinct signals corresponding to the different proton environments. The aromatic region will display a complex multiplet pattern for the three protons on the phenyl ring. A sharp singlet corresponding to the three protons of the methyl group (-CH₃) would likely appear around 2.4 ppm, by analogy to 4-methylphenylboronic acid.[10] A broad, exchangeable singlet for the two hydroxyl protons of the boronic acid group (-B(OH)₂) is also expected, though its chemical shift can vary significantly depending on the solvent and concentration.

-

¹³C NMR : The spectrum would confirm the presence of eight distinct carbon atoms, including the characteristic signal for the nitrile carbon (-C≡N) typically found around 118-120 ppm and the carbon attached to the boron atom.

-

-

Infrared (IR) Spectroscopy : This technique is invaluable for identifying key functional groups. The IR spectrum should exhibit the following characteristic absorption bands:

-

A strong, sharp peak around 2230 cm⁻¹ corresponding to the C≡N (nitrile) stretching vibration.

-

A broad absorption band in the region of 3200-3500 cm⁻¹ due to the O-H stretching of the boronic acid hydroxyl groups.

-

Strong C-H stretching bands for the aromatic ring (above 3000 cm⁻¹) and the methyl group (below 3000 cm⁻¹).

-

A strong band around 1330-1380 cm⁻¹ is characteristic of the B-O stretching vibration.[11]

-

-

Mass Spectrometry (MS) : Mass spectrometry is used to confirm the molecular weight of the compound. For this compound (C₈H₈BNO₂), the monoisotopic mass is approximately 161.06 Da.[12] High-resolution mass spectrometry (HRMS) would provide an exact mass measurement, confirming the elemental composition.

Recommended Experimental Protocols

To ensure reproducibility and accuracy in research, standardized protocols for property determination are essential.

Protocol for pKa Determination via Potentiometric Titration

The Lewis acidity (pKa) of the boronic acid is a critical parameter influencing its reactivity. This protocol provides a reliable method for its determination.

Caption: Workflow for pKa determination by potentiometric titration.

Causality: The use of a co-solvent like DMSO is often necessary due to the limited aqueous solubility of many arylboronic acids. Potentiometric titration is a direct and robust method for measuring the acid dissociation constant, providing a more reliable value than theoretical predictions.

Reactivity Profile and Key Synthetic Applications

The synthetic utility of this compound is dominated by its participation in palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura Cross-Coupling Reaction

This reaction is one of the most powerful methods for forming C-C bonds between sp²-hybridized carbon atoms.[1] The boronic acid serves as the organoboron component, which couples with an organohalide in the presence of a palladium catalyst and a base.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

In the context of this compound, the electronic nature of the ring influences the transmetalation step. The electron-withdrawing cyano group can enhance the rate of this step, often leading to efficient coupling reactions under mild conditions.

Applications in Drug Discovery

The true value of this reagent is realized in its application as a versatile building block for synthesizing high-value compounds.

-

Pharmaceutical Intermediates : It serves as a key intermediate in the synthesis of complex molecules, including kinase inhibitors and other targeted therapeutics where a substituted biaryl core is required.[3][13]

-

Protein Degrader Building Blocks : The compound is explicitly categorized as a building block for protein degraders.[4][5] In technologies like PROTACs (Proteolysis Targeting Chimeras), this molecule can serve as part of the linker or as a component of the warhead that binds to the target protein, with the cyano group offering a key interaction point or a site for further chemical modification.

-

Structure-Activity Relationship (SAR) Studies : The ability to readily introduce the 3-cyano-4-methylphenyl moiety allows medicinal chemists to rapidly generate libraries of analogs to probe the SAR of a lead compound.[1]

Safety and Handling

As with all laboratory chemicals, proper handling is essential. Based on data for structurally similar compounds, this compound should be handled with care.

-

Hazard Classification : Likely classified as a skin, eye, and respiratory tract irritant (GHS07).[7][14]

-

Personal Protective Equipment (PPE) : Always use appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. When handling the powder, a dust mask or work in a fume hood is recommended to avoid inhalation.[14]

-

Handling : Avoid dust formation. Ensure adequate ventilation.

Conclusion

This compound is more than a simple reagent; it is a sophisticated chemical tool that empowers researchers to construct complex molecular architectures with precision. Its well-defined physicochemical properties, combined with its predictable reactivity in cornerstone reactions like the Suzuki-Miyaura coupling, make it an indispensable asset. For scientists and professionals in drug development, particularly those working on targeted therapies and protein degraders, a deep understanding of this building block's characteristics is fundamental to accelerating the discovery of next-generation medicines.

References

- 1. nbinno.com [nbinno.com]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. calpaclab.com [calpaclab.com]

- 5. calpaclab.com [calpaclab.com]

- 6. 4-Cyano-3-methylphenylboronic acid | CymitQuimica [cymitquimica.com]

- 7. 4-Tolylboronic acid | 5720-05-8 [chemicalbook.com]

- 8. 4-Methylphenylboronic acid (contains varying amounts of anhydries) | 5720-05-8 | FM10223 [biosynth.com]

- 9. (4-Cyano-2-methylphenyl)boronic acid|lookchem [lookchem.com]

- 10. Solved c) In the 'HNMR spectrum for 4-methylphenylboronic | Chegg.com [chegg.com]

- 11. researchgate.net [researchgate.net]

- 12. PubChemLite - 4-cyano-3-methylphenylboronic acid (C8H8BNO2) [pubchemlite.lcsb.uni.lu]

- 13. nbinno.com [nbinno.com]

- 14. fishersci.com [fishersci.com]

A Technical Guide to 3-Cyano-4-methylphenylboronic Acid: Synthesis, Properties, and Applications in Cross-Coupling Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Organic Synthesis

3-Cyano-4-methylphenylboronic acid, identified by its CAS number 911210-49-6, is a highly functionalized arylboronic acid that has emerged as a valuable reagent in organic synthesis.[1][2][3][4][5] Its unique substitution pattern, featuring both a nitrile and a methyl group on the phenyl ring, offers chemists a versatile platform for the construction of complex molecular architectures. This guide provides an in-depth overview of its chemical properties, a detailed synthesis protocol, and its application in the widely utilized Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation.[6] The strategic placement of the electron-withdrawing cyano group and the electron-donating methyl group influences the electronic properties of the molecule, making it a particularly interesting coupling partner in the synthesis of pharmaceuticals and advanced materials.

Core Properties and Characterization

A thorough understanding of the physicochemical properties of a reagent is paramount for its effective use in synthesis. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 911210-49-6 | [1][2][3][4][5] |

| Molecular Formula | C₈H₈BNO₂ | [1] |

| Molecular Weight | 160.97 g/mol | [1] |

| Appearance | White to off-white solid | General knowledge |

| Purity | ≥97% | [5] |

| Storage | Room temperature, under inert atmosphere | [5] |

Note: Experimental data such as melting point and solubility for this specific compound are not widely reported in publicly available literature. Researchers should perform their own characterization upon synthesis or acquisition.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of arylboronic acids often involves the conversion of an aryl halide to an organometallic intermediate, followed by quenching with a borate ester and subsequent hydrolysis. A common and effective method for the synthesis of boronic esters, which are stable precursors to boronic acids, is the Miyaura borylation reaction.[7][8] This palladium-catalyzed process utilizes a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), to install a boronate ester group onto an aryl halide.[7][8]

Below is a representative, field-proven protocol for the synthesis of this compound, starting from the corresponding aryl bromide.

Reaction Scheme:

A representative reaction scheme for the synthesis of this compound.

Experimental Protocol:

-

Reaction Setup: To a dry, oven-baked flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-5-methylbenzonitrile (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

-

Solvent and Catalyst Addition: Under the inert atmosphere, add anhydrous dioxane as the solvent. Subsequently, add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.03 eq).

-

Reaction Execution: Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup and Isolation of the Boronic Ester: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound pinacol ester. Purification can be achieved by column chromatography on silica gel.

-

Hydrolysis to the Boronic Acid: Dissolve the purified pinacol ester in a mixture of tetrahydrofuran (THF) and aqueous hydrochloric acid (e.g., 2 M HCl). Stir the mixture at room temperature for 2-4 hours.

-

Final Product Isolation: After hydrolysis is complete, extract the product into an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound as a solid.

Causality in Experimental Choices:

-

Inert Atmosphere: The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxygen. Maintaining an inert atmosphere prevents catalyst degradation and ensures optimal catalytic activity.

-

Anhydrous Solvent: While the subsequent hydrolysis step uses water, the initial borylation reaction is best performed under anhydrous conditions to prevent premature hydrolysis of the diboron reagent and potential side reactions.

-

Potassium Acetate as Base: A mild base like potassium acetate is crucial for the transmetalation step in the Miyaura borylation catalytic cycle. It is strong enough to facilitate the reaction without causing unwanted side reactions with the nitrile functionality.

-

PdCl₂(dppf) as Catalyst: The dppf ligand provides a stable and efficient catalytic system for the cross-coupling of aryl bromides. Its steric and electronic properties promote the desired oxidative addition and reductive elimination steps.

Application in Suzuki-Miyaura Cross-Coupling Reactions

The true utility of this compound lies in its application as a coupling partner in Suzuki-Miyaura reactions. This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an organic halide or triflate, providing a powerful tool for the synthesis of biaryls and other conjugated systems.[6]

General Workflow for a Suzuki-Miyaura Coupling Reaction:

A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol for a Representative Suzuki-Miyaura Coupling:

-

Reaction Setup: In a suitable reaction vessel, combine this compound (1.2 eq), the desired aryl halide (e.g., an aryl bromide, 1.0 eq), and a base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 eq).

-

Inert Atmosphere: De-gas the mixture by evacuating and backfilling with an inert gas several times.

-

Solvent and Catalyst Addition: Add a solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water. Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or a pre-catalyst system like Palladium(II) acetate with a suitable phosphine ligand.

-

Reaction Execution: Heat the reaction mixture to a temperature between 80 °C and 120 °C. The optimal temperature will depend on the reactivity of the aryl halide.

-

Monitoring and Workup: Monitor the reaction's progress. Once complete, cool the mixture to room temperature, dilute with an organic solvent, and wash with water and brine.

-

Purification: Dry the organic layer, concentrate it, and purify the crude product by column chromatography to obtain the desired biaryl compound.

Trustworthiness through Self-Validation:

The success of a Suzuki-Miyaura coupling is readily validated through standard analytical techniques. The disappearance of starting materials and the appearance of a new product spot on a TLC plate provide a quick qualitative assessment. For a more rigorous confirmation, LC-MS can be used to identify the mass of the desired product. Finally, ¹H and ¹³C NMR spectroscopy will confirm the structure of the final product, with characteristic shifts indicating the formation of the new C-C bond and the presence of the substituent groups from both coupling partners. For example, in the ¹H NMR of the product, one would expect to see signals corresponding to the aromatic protons of both starting materials, often with coupling patterns indicative of their new connectivity.

Conclusion

This compound is a valuable and versatile building block for synthetic chemists. Its straightforward synthesis via Miyaura borylation and its reliable performance in Suzuki-Miyaura cross-coupling reactions make it an attractive choice for the construction of complex organic molecules. The presence of the cyano and methyl groups provides handles for further functionalization and influences the electronic properties of the resulting products, making it a key intermediate in the development of novel pharmaceuticals and materials. As with any chemical reagent, a thorough understanding of its properties and reaction protocols, as outlined in this guide, is essential for its successful application in the laboratory.

References

- 1. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]

- 2. This compound, CAS No. 911210-49-6 - iChemical [ichemical.com]

- 3. hoffmanchemicals.com [hoffmanchemicals.com]

- 4. hoffmanchemicals.com [hoffmanchemicals.com]

- 5. calpaclab.com [calpaclab.com]

- 6. Yoneda Labs [yonedalabs.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Miyaura Borylation Reaction [organic-chemistry.org]

Spectroscopic Characterization of 3-Cyano-4-methylphenylboronic Acid: A Predictive Technical Guide

Abstract

This technical guide provides a comprehensive, in-depth analysis of the expected spectral characteristics of 3-Cyano-4-methylphenylboronic acid (CAS 856255-58-8), a key building block in medicinal chemistry and materials science. In the absence of publicly available experimental spectra, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from structurally analogous compounds, to present a robust predictive model of its spectral data. This guide is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the spectroscopic properties of this compound for reaction monitoring, quality control, and structural verification.

Disclaimer: The spectral data presented in this guide are predictive and have been derived from the analysis of structurally related compounds and established spectroscopic principles. While every effort has been made to ensure the accuracy of these predictions, they should be used as a reference and confirmed with experimental data when available.

Introduction to this compound

This compound is a bifunctional organic compound featuring a phenylboronic acid moiety and a nitrile group. This unique combination of functional groups makes it a versatile reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds. Its derivatives are of significant interest in the development of novel pharmaceuticals and functional materials.

Accurate structural characterization is paramount for ensuring the purity and identity of such critical building blocks. Spectroscopic techniques, including NMR, IR, and MS, are the cornerstones of this characterization. This guide provides a detailed predictive analysis of the expected spectral data for this compound to aid researchers in its identification and use.

Caption: Molecular Structure of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent can affect the chemical shifts, particularly of exchangeable protons like the B(OH)₂ group.

-

Instrumentation: Acquire spectra on a 300 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Pulse Sequence: Standard single-pulse sequence.

-

Spectral Width: -2 to 12 ppm.

-

Number of Scans: 16-64, depending on sample concentration.

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual solvent peak.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Spectral Width: 0 to 200 ppm.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is predicted to show distinct signals for the methyl and aromatic protons. The boronic acid protons often appear as a broad singlet and may exchange with residual water in the solvent.

| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.0-8.5 | Broad Singlet | 2H | B(OH)₂ | The acidic protons of the boronic acid are typically deshielded and appear as a broad signal due to chemical exchange. |

| ~7.8-8.0 | Singlet | 1H | Ar-H | This proton is ortho to the electron-withdrawing cyano group and meta to the boronic acid group, leading to a downfield shift. |

| ~7.7-7.9 | Doublet | 1H | Ar-H | This proton is ortho to the boronic acid group and meta to the cyano group. |

| ~7.4-7.6 | Doublet | 1H | Ar-H | This proton is ortho to the methyl group and meta to the boronic acid. |

| ~2.5 | Singlet | 3H | -CH₃ | The methyl group protons will appear as a singlet in the typical alkyl region. |

Rationale based on data from 4-methylphenylboronic acid and 3-cyanophenylboronic acid.

Caption: Predicted ¹H NMR Assignments for this compound

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on all unique carbon environments in the molecule. The carbon attached to the boron atom may show a broad signal due to quadrupolar relaxation of the boron nucleus.

| Predicted Chemical Shift (ppm) | Assignment | Rationale |

| ~140-145 | Ar-C | Quaternary carbon attached to the methyl group. |

| ~135-140 | Ar-C | Aromatic CH ortho to the boronic acid. |

| ~130-135 | Ar-C | Aromatic CH ortho to the cyano group. |

| ~128-132 | Ar-C | Aromatic CH ortho to the methyl group. |

| ~118-122 | C≡N | The nitrile carbon is typically found in this region. |

| ~110-115 | Ar-C | Quaternary carbon attached to the cyano group. |

| Not observed or very broad | Ar-C-B | The carbon directly bonded to boron is often difficult to observe. |

| ~20-25 | -CH₃ | The methyl carbon signal is expected in the aliphatic region. |

Rationale based on known substituent effects and data from analogous phenylboronic acids.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Predicted IR Absorption Bands

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| ~3600-3200 | O-H stretch | B(OH)₂ | Broad, Strong |

| ~3100-3000 | C-H stretch | Aromatic | Medium |

| ~2230-2210 | C≡N stretch | Nitrile | Strong, Sharp |

| ~1600-1450 | C=C stretch | Aromatic Ring | Medium-Strong |

| ~1380-1320 | B-O stretch | Boronic Acid | Strong |

| ~850-750 | C-H bend | Aromatic (out-of-plane) | Strong |

These predictions are based on characteristic group frequencies and spectra of similar aromatic compounds.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Experimental Protocol for Mass Spectrometry

-

Ionization Technique: Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules like boronic acids. Electron Ionization (EI) can also be used but may lead to more extensive fragmentation.

-

Instrumentation: A mass spectrometer (e.g., Q-TOF, Orbitrap for high-resolution mass spectrometry, or a quadrupole for nominal mass).

-

Analysis Mode: Both positive and negative ion modes can be informative.

Predicted Mass Spectrum

-

Molecular Formula: C₈H₈BNO₂

-

Molecular Weight: 161.0 g/mol

-

Predicted m/z Values:

| Predicted m/z | Ion | Rationale |

| 162.0721 | [M+H]⁺ | Protonated molecular ion (positive ion mode). |

| 184.0540 | [M+Na]⁺ | Sodium adduct of the molecular ion (positive ion mode). |

| 160.0575 | [M-H]⁻ | Deprotonated molecular ion (negative ion mode). |

| 144.0620 | [M+H-H₂O]⁺ | Loss of a water molecule from the protonated molecular ion. |

High-resolution mass spectrometry would be able to confirm the elemental composition of these ions.

Conclusion

This technical guide provides a detailed predictive framework for the spectroscopic characterization of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, derived from established principles and analysis of structurally related compounds, offer a valuable resource for researchers working with this compound. While this guide serves as a robust starting point for spectral interpretation, it is essential to confirm these predictions with experimental data as it becomes available to ensure the highest level of scientific rigor.

solubility of 3-Cyano-4-methylphenylboronic acid in organic solvents

An In-depth Technical Guide to the Solubility of 3-Cyano-4-methylphenylboronic Acid in Organic Solvents

Foreword: Navigating the Data Gap in Arylboronic Acid Solubility

For researchers, synthetic chemists, and drug development professionals, understanding the solubility of reagents is a cornerstone of process optimization, from reaction setup to purification and formulation. This compound, a versatile building block in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions, is no exception. However, a significant challenge persists: the public domain lacks specific, quantitative solubility data for this compound across a range of common organic solvents.

This guide directly addresses this data gap. Instead of presenting non-existent values, we will equip you, the practicing scientist, with the foundational knowledge and robust experimental frameworks required to determine solubility independently. We will delve into the physicochemical principles governing the solubility of arylboronic acids, leverage data from analogous structures to build predictive insights, and provide detailed, field-tested protocols for accurate solubility measurement. This document is designed not as a static data sheet, but as a dynamic tool for the laboratory.

The Physicochemical Landscape of Arylboronic Acids

The solubility of an arylboronic acid is not as straightforward as that of a simple hydrocarbon. It is governed by a complex interplay of intermolecular forces and a unique chemical equilibrium.

The Role of the Boronic Acid Moiety

The -B(OH)₂ functional group is the primary driver of solubility behavior. Its two hydroxyl groups can act as both hydrogen bond donors and acceptors.[1] This dual nature facilitates dissolution in solvents capable of hydrogen bonding, including polar protic solvents (like alcohols) and polar aprotic solvents with hydrogen bond accepting capabilities (like acetone or THF).

The Boroxine Equilibrium: A Critical Consideration

A defining characteristic of boronic acids is their propensity to undergo reversible dehydration to form cyclic anhydrides known as boroxines.[2][3] This equilibrium between the monomeric acid and the trimeric boroxine is highly dependent on the solvent and temperature.

-

In Solution: The presence of water or protic solvents generally favors the monomeric boronic acid form. In anhydrous, non-polar solvents, the equilibrium can shift towards the less polar, often less soluble, boroxine.

-

Impact on Measurement: This equilibrium is a critical reason why simple solubility determination can be challenging. The measured solubility is that of a system in equilibrium, not of a single, static species.[2] This makes correlation with common thermodynamic models like NRTL or Wilson difficult; polynomial-based correlations often yield better results for the parent phenylboronic acid.[3][4]

Influence of Ring Substituents

The cyano (-CN) and methyl (-CH₃) groups on the phenyl ring of the target compound significantly modulate its solubility profile compared to unsubstituted phenylboronic acid.

-

3-Cyano Group: The nitrile functionality is strongly electron-withdrawing and polar. It can participate in dipole-dipole interactions and act as a hydrogen bond acceptor, potentially increasing solubility in polar solvents.

-

4-Methyl Group: The methyl group is electron-donating and increases the molecule's lipophilicity (hydrophobicity). This effect may slightly enhance solubility in less polar organic solvents and decrease it in highly polar, aqueous environments.

The interplay of these substituents suggests that this compound will exhibit a nuanced solubility profile, favoring polar aprotic solvents where both the boronic acid moiety and the cyano group can be effectively solvated.

Predictive Solubility Analysis Based on Analogous Compounds

While specific data for this compound is scarce, extensive studies on phenylboronic acid and its derivatives provide a strong predictive foundation.[2][3][5] The general trends observed for these analogues can guide solvent selection for experimental determination.

| Solvent Class | Solvent Example | Observed Solubility of Phenylboronic Acid | Anticipated Influence on this compound |

| Ketones | Acetone | High[3][5][6] | High Solubility Expected: Acetone's polarity and hydrogen bond accepting ability should effectively solvate both the boronic acid and cyano groups. |

| Ethers | Dipropyl Ether, THF | High[3][6] | High to Moderate Solubility Expected: Ethers are good solvents for boronic acids. THF is likely to be a better solvent than less polar ethers. |

| Halogenated | Chloroform | Moderate[3][5][6] | Moderate Solubility Expected: Chloroform's ability to act as a weak hydrogen bond donor may aid in solvating the cyano group. |

| Alcohols | Methanol | Soluble[6] | High Solubility Expected: Methanol can engage in extensive hydrogen bonding. However, the risk of esterification to form boronic esters exists, especially with heating. |

| Hydrocarbons | Methylcyclohexane, Hexane | Very Low[3][5][6] | Very Low Solubility Expected: The polar nature of the target compound makes it incompatible with non-polar alkanes. This property is useful for purification, as hydrocarbons can be used to wash away non-polar impurities.[5][6] |

Experimental Protocol for Solubility Determination

Accurate solubility determination requires a robust and reproducible methodology. The dynamic (or synthetic) method is a widely accepted and reliable technique for generating temperature-dependent solubility data for boronic acids.[1][2][6]

The Dynamic Method: A Step-by-Step Protocol

This method involves preparing a mixture of known composition and heating it slowly until complete dissolution is observed (the "clear point"). This temperature corresponds to the saturation temperature for that specific concentration.

Instrumentation:

-

Jacketed glass vessel with a magnetic stirrer.

-

Circulating thermostat/cryostat for precise temperature control.

-

Calibrated temperature probe (e.g., Pt100).

-

Luminance probe or laser-based turbidity sensor for automated detection (or visual observation).

-

Analytical balance (±0.1 mg).

Procedure:

-

Sample Preparation: Accurately weigh a specific mass of this compound and the chosen organic solvent into the jacketed glass vessel. The composition is known precisely.

-

Initial Equilibration: Set the circulator to a temperature where the solid is clearly insoluble, and begin vigorous stirring to ensure a uniform suspension.

-

Controlled Heating: Program the thermostat to heat the sample at a slow, constant rate (e.g., 0.1–0.2 K/min).[1] A slow rate is critical to maintain thermodynamic equilibrium.

-

Clear Point Detection: Continuously monitor the turbidity of the solution. The temperature at which the last solid particle dissolves and the solution becomes perfectly clear is the equilibrium saturation temperature for that mole fraction.

-

Data Collection: Record the temperature and the corresponding composition (mole fraction).

-

Repeatability: Repeat the process by adding a known amount of either solute or solvent to generate the next data point on the solubility curve. Constructing a full curve requires measurements across a range of compositions.

Workflow for Dynamic Solubility Determination

References

Stability and Storage of 3-Cyano-4-methylphenylboronic Acid: A Technical Guide

Introduction

3-Cyano-4-methylphenylboronic acid is a vital reagent in modern organic synthesis, particularly valued for its role in Suzuki-Miyaura cross-coupling reactions to form complex biaryl structures, which are prevalent in pharmaceuticals and advanced materials. The integrity of this reagent is paramount for the success of these sensitive transformations. This technical guide provides an in-depth analysis of the stability of this compound, detailing its primary degradation pathways and offering field-proven protocols for its optimal storage, handling, and stability assessment. This document is intended for researchers, scientists, and professionals in drug development who utilize this versatile building block.

The Chemical Nature and Inherent Instabilities of Arylboronic Acids

Arylboronic acids, including this compound, are generally stable, crystalline solids that are convenient to handle.[1] However, their utility is intrinsically linked to the reactivity of the carbon-boron bond, which also predisposes them to several degradation pathways. Understanding these mechanisms is critical for preserving the reagent's purity and reactivity.

Protodeboronation: The Primary Degradation Pathway

Protodeboronation is the most common degradation pathway for arylboronic acids, involving the cleavage of the C-B bond and its replacement with a C-H bond.[2] This process converts the desired boronic acid into an inactive and often difficult-to-remove byproduct, 2-methylbenzonitrile in this case. The propensity for protodeboronation is highly dependent on factors such as pH, temperature, and the electronic properties of the aryl substituent.[2]

Mechanistically, protodeboronation can proceed through several pathways:

-

Acid-Catalyzed Protodeboronation: In the presence of strong acids, the boronic acid can be protonated, facilitating the cleavage of the C-B bond.[3]

-

Base-Catalyzed Protodeboronation: Under basic conditions, the boronic acid exists in equilibrium with its more reactive boronate anion form ([ArB(OH)3]⁻).[4] This species is more susceptible to reaction with a proton source, such as water, leading to protodeboronation.[2][4] The reaction rate often increases significantly at high pH.[5][6]

-

Metal-Catalyzed Protodeboronation: Trace transition metal impurities can catalyze the protodeboronation process, a factor to consider in reaction setups.[6]

For this compound, the presence of an electron-withdrawing nitrile group can influence its susceptibility to protodeboronation.

Boroxine Formation: The Reversible Dehydration

Arylboronic acids can undergo reversible dehydration to form cyclic trimeric anhydrides known as boroxines.[1][7] This process involves the condensation of three boronic acid molecules with the elimination of three water molecules.[8] While often considered an impurity, boroxine formation is a reversible equilibrium.[7] The presence of water will hydrolyze the boroxine back to the monomeric boronic acid.[7][8]

The equilibrium between the boronic acid and its corresponding boroxine is influenced by:

-

Water Content: In a dry environment, the equilibrium favors the formation of the boroxine.[7]

-

Temperature: Heating can drive the dehydration to form the boroxine.[9]

-

Substituent Effects: Electron-donating groups on the phenyl ring tend to favor boroxine formation.[8]

While boroxines can be competent reagents in some cross-coupling reactions, their formation can lead to inconsistencies in stoichiometry and reaction kinetics. Therefore, for reproducible results, it is preferable to store and use the boronic acid in its monomeric form.

Recommended Storage and Handling Conditions

Based on the inherent instability pathways, the following conditions are recommended for the storage and handling of this compound to ensure its long-term stability and purity.

| Parameter | Recommended Condition | Rationale |

| Temperature | Refrigerate (2-8 °C)[10] | Low temperatures slow down the rates of both protodeboronation and boroxine formation. |

| Atmosphere | Inert atmosphere (Argon or Nitrogen) | Minimizes exposure to atmospheric moisture, which can facilitate protodeboronation and boroxine hydrolysis. |

| Light | Store in the dark[11] | Protects from potential photolytic degradation pathways. |

| Container | Tightly sealed, opaque container[10] | Prevents moisture ingress and light exposure. |

| Handling | Handle quickly in a dry environment (e.g., glovebox or under a stream of inert gas) | Minimizes exposure to atmospheric moisture and oxygen. |

Table 1: Optimal Storage Conditions for this compound

Assessing the Stability of this compound: Experimental Protocols

Regular assessment of the purity of this compound is crucial, especially for long-term storage or when used in sensitive applications. The following are detailed protocols for evaluating the stability of this reagent.

Visual Inspection

A simple yet effective initial assessment is a visual inspection of the material. Pure this compound should be a white to off-white crystalline solid. Any significant change in color or texture, such as clumping or discoloration, may indicate degradation or moisture absorption.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is a robust analytical technique for quantifying the purity of this compound and detecting its primary degradation product, 2-methylbenzonitrile.

Experimental Protocol: HPLC Purity Analysis

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.

-

Dissolve the sample in a suitable diluent (e.g., a mixture of acetonitrile and water) and bring it to volume.

-

Filter the solution through a 0.45 µm syringe filter before injection.

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile.

-

Gradient: A typical gradient would start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the compounds.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

-

Data Analysis:

-

Identify the peaks corresponding to this compound and 2-methylbenzonitrile by comparing their retention times with those of authentic standards.

-

Calculate the purity of the boronic acid by determining the area percentage of its peak relative to the total area of all peaks.

-

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is an invaluable tool for the structural confirmation of this compound and the detection of impurities.

Experimental Protocol: ¹H NMR Analysis

-

Sample Preparation:

-

Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Transfer the solution to an NMR tube.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

-

-

Data Analysis:

-

Analyze the spectrum for the characteristic peaks of this compound.

-

Look for the appearance of new signals that could correspond to the protodeboronation product (2-methylbenzonitrile) or the boroxine. The boroxine will have a more complex aromatic region compared to the monomer.

-

Visualization of Degradation Pathways and Experimental Workflow

To provide a clearer understanding of the concepts discussed, the following diagrams illustrate the key degradation pathways and the analytical workflow for stability assessment.

Figure 1: Primary degradation pathways of this compound.

Figure 2: Experimental workflow for assessing the stability of this compound.

Conclusion

The stability of this compound is a critical factor for achieving reliable and reproducible results in synthetic applications. The primary degradation pathways, protodeboronation and boroxine formation, can be effectively mitigated by adhering to strict storage and handling protocols. By implementing the recommended conditions of low temperature, inert atmosphere, and protection from light and moisture, the shelf-life of this valuable reagent can be significantly extended. Regular analytical assessment using techniques such as HPLC and NMR spectroscopy is essential to ensure the purity and integrity of the material before its use in critical synthetic steps. This comprehensive approach to stability management will ultimately contribute to the success of research and development endeavors in the pharmaceutical and chemical industries.

References

- 1. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]

- 2. Protodeboronation - Wikipedia [en.wikipedia.org]

- 3. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. research.ed.ac.uk [research.ed.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. combi-blocks.com [combi-blocks.com]

- 11. tcichemicals.com [tcichemicals.com]

A Technical Guide to the Commercial Availability and Application of 3-Cyano-4-methylphenylboronic Acid

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides an in-depth analysis of 3-Cyano-4-methylphenylboronic acid (CAS No. 911210-49-6), a key building block for researchers, medicinal chemists, and drug development professionals. The document details its commercial availability, quality specifications, and critical applications, particularly in palladium-catalyzed cross-coupling reactions. Authored from the perspective of a Senior Application Scientist, this guide offers practical insights into supplier selection, quality control, safe handling, and a field-proven experimental protocol for its use in Suzuki-Miyaura coupling. The objective is to equip scientists with the necessary technical knowledge to effectively source and utilize this versatile reagent in their research and development endeavors.

Introduction: The Strategic Importance of Substituted Phenylboronic Acids

Phenylboronic acids are a cornerstone of modern organic synthesis, prized for their stability, low toxicity, and versatile reactivity. Their utility in forming carbon-carbon and carbon-heteroatom bonds via the Nobel Prize-winning Suzuki-Miyaura coupling reaction is unparalleled.[1] The strategic placement of functional groups on the phenyl ring allows for the precise construction of complex molecular architectures, a critical requirement in the synthesis of active pharmaceutical ingredients (APIs).

This compound is a bifunctional reagent of particular interest. The cyano group serves as a versatile synthetic handle, capable of being transformed into amines, amides, or carboxylic acids, while also acting as a key pharmacophore in many bioactive molecules. The methyl group provides steric and electronic influence, allowing for fine-tuning of a molecule's properties. A patent application highlights its use as a reactant in the synthesis of compounds targeting inflammatory diseases, underscoring its relevance in medicinal chemistry.[2] This guide serves to bridge the gap between procurement and application, providing a comprehensive overview for its effective integration into drug discovery workflows.

Commercial Availability and Supplier Landscape

This compound is readily available from a range of specialty chemical suppliers catering to the research and pharmaceutical industries. Procurement is typically on a research scale (grams), with capabilities for bulk and custom synthesis upon request. When selecting a supplier, researchers should prioritize transparency in quality control, availability of documentation (Certificate of Analysis, SDS), and purity specifications.

Below is a comparative table of representative commercial suppliers.

| Supplier | CAS Number | Typical Purity | Product Code (Example) | Notes |

| BoronPharm | 911210-49-6 | ≥ 98% | BP20823 | Specializes in boronic acids and esters for pharmaceutical research. |

| Energy Chemical | 911210-49-6 | ≥ 97% | N/A | A broad-range chemical supplier with various purity grades.[3] |

| Apollo Scientific | 911210-49-6 | N/A | OR360296 | UK-based supplier of aromatic and heterocyclic compounds.[4] |

| CRO SPLENDID LAB | 911210-49-6 | N/A | CSL-13908 | India-based CRO specializing in custom synthesis and impurities.[5] |

| Key Organics Ltd. | 911210-49-6 | ≥ 97% | N/A | Provides screening compounds and building blocks for drug discovery.[6] |

| iChemical | 911210-49-6 | N/A | N/A | Online marketplace for requesting quotes and custom packages.[4] |

Note: This list is not exhaustive. Researchers should conduct their own due diligence based on project requirements and geographical location.

The logical workflow for procuring and qualifying this reagent is outlined in the diagram below.

Caption: Workflow for sourcing and qualifying this compound.

Quality Control and Analytical Specifications

Ensuring the purity and identity of this compound is paramount for the success and reproducibility of synthetic reactions. Boronic acids are susceptible to dehydration, forming boroxine anhydrides, and can undergo protodeboronation under certain conditions. Therefore, a robust analytical quality control (QC) process is essential.

Typical Specifications

Based on supplier data, the following specifications are typical for commercial-grade material:

| Parameter | Specification | Method |

| Appearance | White to off-white solid/powder | Visual Inspection |

| Purity (Assay) | ≥ 97.0% (often ≥ 98%) | HPLC or ¹H NMR |

| Identity | Conforms to structure | ¹H NMR, LC-MS |

| Molecular Formula | C₈H₈BNO₂ | - |

| Molecular Weight | 160.97 g/mol | - |

Recommended QC Protocol

Upon receipt of the material, and before its use in a critical synthesis, we recommend the following in-house QC verification protocol:

-

¹H NMR Spectroscopy:

-

Objective: Confirm identity and assess purity.

-

Solvent: DMSO-d₆ or CDCl₃.

-

Expected Signals: Look for characteristic aromatic proton signals, a singlet for the methyl group, and a broad singlet for the B(OH)₂ protons. The integration of aromatic vs. methyl protons should be consistent with the structure. Impurities, including residual solvents or boroxine, may be visible.

-

-

Liquid Chromatography-Mass Spectrometry (LC-MS):

-

Objective: Confirm molecular weight and assess purity profile.

-

Method: A reverse-phase C18 column with a water/acetonitrile gradient is typically effective.

-

Expected Result: A major peak corresponding to the expected mass-to-charge ratio ([M+H]⁺ or [M-H]⁻) should be observed. This technique is highly sensitive for detecting minor impurities.

-

-

HPLC Purity Analysis:

-

Objective: Quantify the purity of the material.

-

Method: Utilize a validated reverse-phase HPLC method with UV detection. The analysis of boronic acids can be challenging due to their potential for on-column degradation.[7] Specialized methods, such as those using ion-pairing reagents or non-aqueous capillary electrophoresis (NACE), may be required for high-accuracy quantitation.[2]

-

A representative Certificate of Analysis (CoA) for a similar arylboronic acid typically includes results from these tests, providing a baseline for quality.[8][9][10]

Application in Synthesis: The Suzuki-Miyaura Coupling

The primary application of this compound is as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions to form biaryl structures.[11] This reaction is fundamental to synthesizing a vast range of compounds in medicinal and materials chemistry.

The general mechanism involves three key steps: oxidative addition of an aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the new C-C bond and regenerate the catalyst.[9]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Experimental Protocol: Synthesis of a Biaryl Compound

The following protocol is a representative procedure for a Suzuki-Miyaura coupling reaction, adapted from general methods established in the literature for this class of transformation.[8][12]

Reaction: Aryl Bromide + this compound → 2-Aryl-5-methylbenzonitrile

Materials:

-

Aryl Bromide (1.0 mmol, 1.0 equiv)

-

This compound (CAS 911210-49-6) (1.2 mmol, 1.2 equiv)

-

Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

-

Triphenylphosphine (PPh₃) (0.08 mmol, 8 mol%) or other suitable phosphine ligand

-

Potassium Carbonate (K₂CO₃), anhydrous (3.0 mmol, 3.0 equiv)

-

1,4-Dioxane (5 mL)

-

Water (1 mL)

Procedure:

-

Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the Aryl Bromide (1.0 mmol), this compound (193 mg, 1.2 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), PPh₃ (21 mg, 0.08 mmol), and K₂CO₃ (414 mg, 3.0 mmol).

-

Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

-

Solvent Addition: Add the degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.

-

Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 4-12 hours.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting aryl bromide is consumed.

-

Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

-

Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.

Safety and Handling

As a professional laboratory chemical, this compound must be handled with appropriate precautions. While a specific, comprehensive Safety Data Sheet (SDS) for CAS 911210-49-6 is not universally available, data from suppliers and structurally similar compounds provide clear guidance.[6]

Hazard Identification:

-

Hazard Statements: Based on supplier information, this compound is associated with the following GHS hazard statements:

-

An SDS for the closely related 3-Cyanophenylboronic acid classifies it as toxic if swallowed, in contact with skin, or if inhaled.[13] Prudence dictates handling this compound with a similar level of caution.

Recommended Handling Procedures:

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[13]

-

Respiratory Protection: If handling as a dry powder where dust may be generated, use an appropriate particulate respirator.

-

First Aid:

-

Skin Contact: Immediately wash with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

Inhalation: Move person into fresh air.

-

Ingestion: Rinse mouth. Do not induce vomiting.

-

In all cases of exposure, seek medical attention.

-

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[13]

-

Keep away from strong oxidizing agents and strong acids.

Conclusion

This compound (CAS 911210-49-6) is a commercially accessible and highly valuable reagent for synthetic and medicinal chemistry. Its bifunctional nature makes it an attractive building block for creating complex molecules targeted for pharmaceutical development. A reliable supply chain exists, but researchers must diligently qualify their material through appropriate analytical methods to ensure purity and identity. By following the established protocols for safe handling and application in Suzuki-Miyaura coupling, scientists can effectively leverage this compound to advance their research objectives.

References

- 1. mdpi.com [mdpi.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. hoffmanchemicals.com [hoffmanchemicals.com]

- 4. This compound, CAS No. 911210-49-6 - iChemical [ichemical.com]

- 5. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]

- 6. NamTraMy | Web 360 by CDIT [dulichvungsam.quangnam.gov.vn]

- 7. (3-Cyano-4-methylphenyl)boronic acid, CasNo.911210-49-6 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

- 8. file.chemscene.com [file.chemscene.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 11. CN103570753A - Preparation method of arylboronic acid compound - Google Patents [patents.google.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. fishersci.com [fishersci.com]

An In-depth Technical Guide to 3-Cyano-4-methylphenylboronic Acid: From Discovery to Application

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Unseen Architect in Modern Drug Discovery

In the intricate world of pharmaceutical synthesis, certain molecules, while not active pharmaceutical ingredients (APIs) themselves, are the silent architects of complex drug structures. 3-Cyano-4-methylphenylboronic acid is a prime example of such a crucial building block. Its unique trifunctional nature—a boronic acid for versatile coupling, a nitrile group as a synthetic handle, and a methyl group for steric and electronic modulation—has made it an invaluable tool in the medicinal chemist's arsenal. This guide delves into the discovery, synthesis, and multifaceted applications of this important synthetic intermediate, providing a comprehensive resource for professionals in the field.

The Genesis of a Key Intermediate: Discovery and Historical Context

The precise moment of discovery for this compound is not memorialized in a single, seminal publication. Instead, its emergence is intrinsically linked to the development of a blockbuster class of antihypertensive drugs: the sartans. The synthesis of these complex biphenyl tetrazole structures, such as Losartan and Valsartan, heavily relies on the principles of cross-coupling chemistry, most notably the Suzuki-Miyaura reaction.